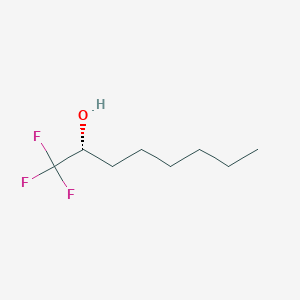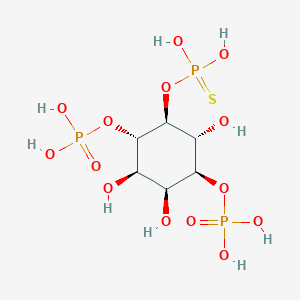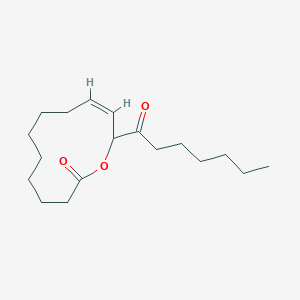
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one, also known as 4-hydroxy-2-nonenal (HNE), is a lipid peroxidation product that is generated from the oxidation of polyunsaturated fatty acids. HNE has been implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Mecanismo De Acción
HNE exerts its effects by modifying proteins and other biomolecules through covalent adduction. HNE can react with nucleophilic groups on proteins, such as cysteine, histidine, and lysine residues, to form stable adducts. These adducts can alter the structure and function of proteins, leading to various cellular responses.
Biochemical and Physiological Effects
HNE has been shown to induce various biochemical and physiological effects, including oxidative stress, inflammation, and apoptosis. HNE can induce oxidative stress by generating reactive oxygen species and depleting antioxidant defenses. HNE can also induce inflammation by activating pro-inflammatory signaling pathways, such as nuclear factor kappa B (NF-κB). HNE can induce apoptosis by activating pro-apoptotic signaling pathways, such as the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HNE can be used as a tool to study oxidative stress, inflammation, and apoptosis in cells. HNE can be added to cell cultures or animal models to induce these cellular responses. However, HNE has limitations as a research tool, as it can also induce non-specific effects, such as protein denaturation and aggregation.
Direcciones Futuras
Future research on HNE should focus on elucidating its role in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Future research should also focus on developing novel therapeutic strategies to target HNE and its downstream effects. Additionally, future research should focus on developing more specific and sensitive methods for detecting HNE and its adducts in biological samples.
Métodos De Síntesis
HNE can be synthesized from linoleic acid or arachidonic acid by reacting with reactive oxygen species, such as hydroxyl radicals or singlet oxygen. The reaction generates a lipid peroxide, which then undergoes a rearrangement reaction to form HNE. HNE can also be synthesized by reacting with malondialdehyde, another lipid peroxidation product.
Aplicaciones Científicas De Investigación
HNE has been extensively studied in various fields of research, including biochemistry, pharmacology, and toxicology. HNE has been shown to modulate the activity of various enzymes, including glutathione S-transferase, cyclooxygenase, and lipoxygenase. HNE has also been shown to induce oxidative stress, DNA damage, and apoptosis in cells.
Propiedades
Número CAS |
114416-54-5 |
|---|---|
Nombre del producto |
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one |
Fórmula molecular |
C18H30O3 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(10Z)-12-heptanoyl-1-oxacyclododec-10-en-2-one |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-10-13-16(19)17-14-11-8-6-5-7-9-12-15-18(20)21-17/h11,14,17H,2-10,12-13,15H2,1H3/b14-11- |
Clave InChI |
TXHNLEIEJZFRRG-KAMYIIQDSA-N |
SMILES isomérico |
CCCCCCC(=O)C1/C=C\CCCCCCCC(=O)O1 |
SMILES |
CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1 |
SMILES canónico |
CCCCCCC(=O)C1C=CCCCCCCCC(=O)O1 |
Sinónimos |
12-keto-9(2)-octadecen-11-olide 12-KOO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



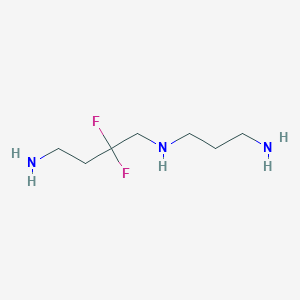
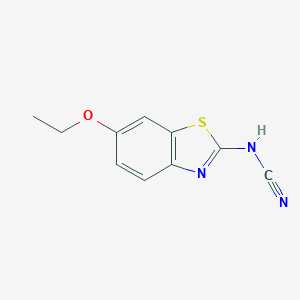
![2-[(4-Methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-5-(oxazolin-2-yl)-benzimidazole](/img/structure/B38710.png)
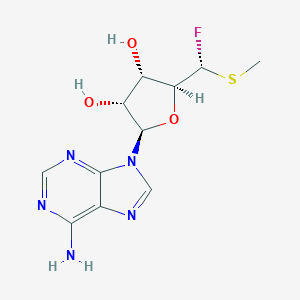
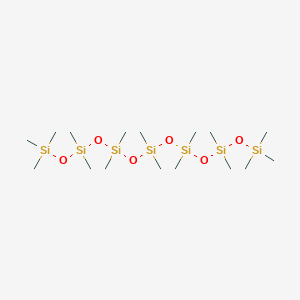
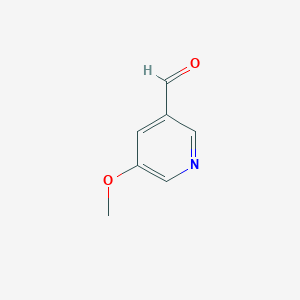
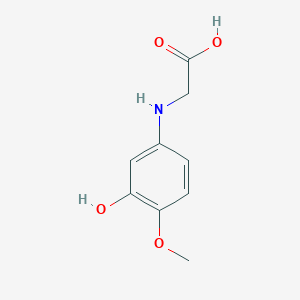
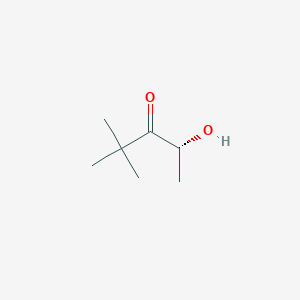
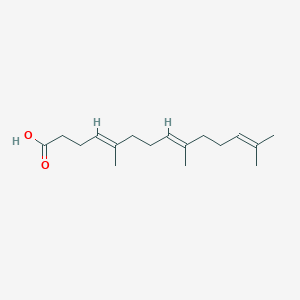
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
![5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-7-carbaldehyde](/img/structure/B38731.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
